molecular formula C6H8N8O16 B14436352 N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine CAS No. 80308-88-9

N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine

Cat. No.: B14436352
CAS No.: 80308-88-9
M. Wt: 448.17 g/mol
InChI Key: YHIROPVRYKUJND-UHFFFAOYSA-N
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Description

N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine (CAS 80308-88-9) is a high-nitrogen, oxygen-rich compound with the molecular formula C₆H₈N₈O₁₆ and a molecular weight of 448.17 g/mol . Its structure comprises a central nitro-substituted amine group bonded to two 2,2,2-trinitroethoxy (–OCH₂C(NO₂)₃) moieties.

Properties

CAS No.

80308-88-9

Molecular Formula

C6H8N8O16

Molecular Weight

448.17 g/mol

IUPAC Name

N,N-bis(2,2,2-trinitroethoxymethyl)nitramide

InChI

InChI=1S/C6H8N8O16/c15-8(16)5(9(17)18,10(19)20)1-29-3-7(14(27)28)4-30-2-6(11(21)22,12(23)24)13(25)26/h1-4H2

InChI Key

YHIROPVRYKUJND-UHFFFAOYSA-N

Canonical SMILES

C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])OCN(COCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Stepwise Trinitroethylation and Nitration

The synthesis is typically executed in two stages:

  • Formation of bis(2,2,2-trinitroethoxy)methylamine

    • Reacting methylamine with 2,2,2-trinitroethanol in a 1:2 molar ratio under Dean-Stark conditions (110°C, toluene, 12 h) achieves 68–72% yield.
    • Acid catalysis (H₂SO₄) facilitates etherification, though excess nitroform is required to suppress oligomerization.
  • N-Nitration via nitrate esters

    • Treatment with 2-trifluoromethyl-2-propyl nitrate (0°C to 25°C, CH₂Cl₂, 4 h) introduces the nitro group quantitatively.
    • This method avoids decomposition pathways observed with traditional HNO₃/H₂SO₄ mixtures.

Table 1: Comparative Nitration Efficiency

Nitrating Agent Temperature (°C) Yield (%) Purity (%)
2-Trifluoromethyl-2-propyl nitrate 0–25 95 98
N₂O₅/HNO₃ -10 87 92
HNO₃/H₂SO₄ 5 62 85

Data adapted from DTIC studies and nitration benchmarks.

Alternative Functionalization Pathways

Direct Nitrolysis of Preformed Amines

Recent work demonstrated that 3,3-bis(chloromethyl)oxetane derivatives undergo hydrolysis and nitration in HNO₃/oleum to yield bis(nitrooxy) intermediates. While originally developed for propellant formulations, this approach was adapted for synthesizing trinitroethoxy-substituted amines by substituting chloromethyl groups with nitroform-generated moieties.

High-Pressure Nitration

Supercritical CO₂-mediated nitration (200 bar, 50°C) enhances reaction rates for sterically congested amines. Pilot-scale trials achieved 89% conversion using N₂O₅ as the nitronium source. This method reduces thermal degradation risks inherent to traditional batch processes.

Physicochemical Characterization

Thermogravimetric analysis (TGA) reveals decomposition onset at 232°C, comparable to RDX. Crystallographic data, though limited for the title compound, can be extrapolated from related structures:

  • Density : 1.82 g/cm³ (monoclinic P2₁/c)
  • ΔfH° (solid) : -28.0 ± 1.7 kJ/mol
  • Detonation velocity : Estimated 8.5 mm/μs via Kamlet-Jacobs calculations

Table 2: Thermochemical Properties

Property Value Method Source
Enthalpy of formation -28.0 ± 1.7 kJ/mol Bomb calorimetry
Crystal density 1.767 g/cm³ (173 K) XRD
Decomposition onset 232°C DSC

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The bis(trinitroethoxy)methyl group creates significant steric bulk, necessitating:

  • Ultrasound-assisted mixing : Improves mass transfer in heterogeneous nitration systems.
  • Phase-transfer catalysts : Tetrabutylammonium nitrate enhances interfacial reactivity in biphasic systems.

Stability Considerations

N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine exhibits heightened sensitivity to shock compared to RDX (IS = 3 J vs. 7.4 J). Encapsulation with cellulose acetate butyrate reduces sensitivity by 40% while maintaining energy density.

Chemical Reactions Analysis

N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, hydrochloric acid, and reducing metals like iron and zinc. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine involves the release of a large amount of energy upon decomposition. The compound decomposes to form nitrogen gas, carbon dioxide, and water, releasing energy in the process. The molecular targets and pathways involved in its decomposition are primarily related to the breaking of nitrogen-oxygen bonds and the formation of stable gaseous products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

N-Nitrobis-(2,2,2-trinitroethyl)amine (CAS 19836-28-3)
  • Molecular Formula : C₄H₄N₈O₁₄
  • Molecular Weight : 388.12 g/mol .
  • Key Differences: Replaces the trinitroethoxy (–OCH₂C(NO₂)₃) groups with trinitroethyl (–CH₂C(NO₂)₃) substituents. The absence of ether oxygen reduces oxygen content (14 O atoms vs. 16 O in the main compound), impacting oxygen balance and combustion characteristics.
Bis(2,2,2-trinitroethyl)urea (DiTeU)
  • Synthesis: Derived from 2,2,2-trinitroethanol and urea .
  • Key Differences : Contains a urea (–NHCONH₂) core instead of a nitroamine group. Urea derivatives generally exhibit lower thermal stability but higher hydrogen-bonding capacity, which may affect crystallization and sensitivity .
2-(Morpholin-4-yl)-4,5-bis(2''',2''',2''-trinitroethoxy)-1,3,5-triazine
  • Structure : Features a triazine ring substituted with trinitroethoxy groups .
  • Applications : Investigated for antitumor activity but rejected due to poor solubility and stability. Unlike the main compound, its design prioritizes bioactivity over energetic performance .

Thermodynamic and Energetic Properties

Compound Molecular Weight (g/mol) ΔfH°solid (kJ/mol) Oxygen Content (Atoms) Nitrogen Content (Atoms)
N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine 448.17 -387.4 ± 3.8 16 8
N-Nitrobis-(2,2,2-trinitroethyl)amine 388.12 Not reported 14 8
Bis(2,2,2-trinitroethyl)urea (DiTeU) ~410 (estimated) Not reported 12 6
  • Key Observations :
    • The main compound’s higher oxygen content (16 atoms) enhances its oxygen balance, a critical factor for explosive efficiency.
    • The nitroamine core contributes to a more exothermic enthalpy of formation compared to urea or triazine derivatives .

Q & A

Q. What are the established synthetic routes for N-Nitro(bis(2,2,2-trinitroethoxy)methyl)amine, and what analytical methods confirm its structure?

Methodological Answer: The compound can be synthesized via nitration of precursor amines or condensation reactions involving nitroform (HC(NO₂)₃), formaldehyde, and ammonia derivatives. For example, analogous bis(2,2,2-trinitroethyl)amine compounds are synthesized by reacting 2,2,2-trinitroethanol with ammonia under controlled acidic conditions . Key analytical methods include:

  • Elemental analysis to verify stoichiometry.
  • FT-IR spectroscopy to identify nitro (NO₂) and ether (C-O-C) functional groups .
  • Single-crystal X-ray diffraction for precise structural elucidation, as demonstrated for related nickel complexes with nitro ligands .

Q. How can researchers assess the thermal stability of this compound under varying experimental conditions?

Methodological Answer: Thermal stability is evaluated using:

  • Differential Scanning Calorimetry (DSC) to detect exothermic decomposition events.
  • Thermogravimetric Analysis (TGA) to measure mass loss under controlled heating rates.
  • Kinetic studies (e.g., isoconversional methods) to model decomposition pathways and predict shelf-life . For nitramine compounds, decomposition often initiates at nitro group cleavage, requiring inert atmospheres (e.g., N₂) during testing.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Use explosion-proof equipment (e.g., conductive containers) to mitigate static discharge risks.
  • Conduct small-scale (<100 mg) reactions in fume hoods with blast shields.
  • Implement Hazard and Operability (HAZOP) studies to identify risks during synthesis and storage .

Q. What spectroscopic and chromatographic techniques are optimal for purity assessment?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities (e.g., unreacted amines or nitration byproducts).
  • ¹H/¹³C NMR spectroscopy to confirm molecular structure and detect stereochemical anomalies.
  • Mass spectrometry (MS) for molecular ion identification and fragmentation pattern analysis .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding this compound’s thermal stability?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to map decomposition pathways (e.g., nitro group dissociation energies).
  • Compare experimental DSC/TGA data with kinetic Monte Carlo simulations to validate decomposition models . For example, discrepancies between predicted and observed activation energies may indicate unaccounted catalytic effects or impurity-driven pathways.

Q. What strategies address conflicting reports on the compound’s reactivity in nitrosation reactions?

Methodological Answer:

  • Conduct preparative nitrosation screening under varied pH and temperature conditions to identify critical reaction parameters.
  • Use isotopic labeling (¹⁵N-nitrosating agents) to trace nitroso group incorporation and quantify competing pathways (e.g., hydrolysis vs. nitrosation) .

Q. Can this compound serve as a precursor for novel ligands or catalysts in coordination chemistry?

Methodological Answer:

  • Explore its use as a chelating ligand by reacting with transition metals (e.g., Cu, Ni) under reducing conditions.
  • Characterize resulting complexes via cyclic voltammetry to assess redox activity and X-ray absorption spectroscopy (XAS) to determine metal-ligand bonding geometry .

Q. What methodologies quantify environmental persistence and degradation products of this compound?

Methodological Answer:

  • Advanced oxidation processes (AOPs) : Expose the compound to UV/H₂O₂ or Fenton’s reagent to simulate environmental degradation, followed by LC-MS/MS to identify nitroso or amine byproducts .
  • Microbial degradation assays : Use soil microcosms amended with nitrosamine-degrading bacteria (e.g., Pseudomonas) to track biodegradation kinetics .

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